(2-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-4-chlorophenyl)boronic acid
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Overview
Description
(2-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-4-chlorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a chlorophenyl ring, which is further substituted with a piperazine moiety protected by a tert-butoxycarbonyl group
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids and their derivatives are known to interact with their targets via the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Boronic acids and their derivatives are known to be involved in various biochemical processes due to their ability to interact with different biological targets .
Result of Action
The interaction of boronic acids and their derivatives with biological targets can lead to various cellular responses, depending on the specific target and the nature of the interaction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-4-chlorophenyl)boronic acid typically involves the following steps:
Formation of the piperazine derivative: The piperazine ring is protected with a tert-butoxycarbonyl group to prevent unwanted reactions during subsequent steps.
Coupling with chlorophenylboronic acid: The protected piperazine derivative is then coupled with 4-chlorophenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes to remove any by-products or unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
(2-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-4-chlorophenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The chlorophenyl ring can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-4-chlorophenyl)boronic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar applications.
4-Chlorophenylboronic acid: Lacks the piperazine moiety but shares the chlorophenylboronic acid structure.
N-Boc-piperazine: Contains the piperazine moiety with a tert-butoxycarbonyl protecting group but lacks the boronic acid functionality.
Uniqueness
(2-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-4-chlorophenyl)boronic acid is unique due to the combination of its boronic acid group, chlorophenyl ring, and protected piperazine moiety. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Properties
IUPAC Name |
[4-chloro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BClN2O4/c1-15(2,3)23-14(20)19-8-6-18(7-9-19)13-10-11(17)4-5-12(13)16(21)22/h4-5,10,21-22H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZCDEYZXKCKNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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